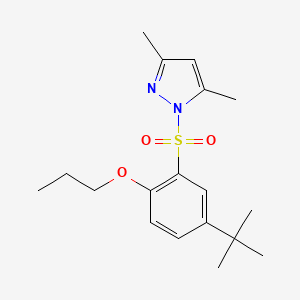
1-(5-Tert-butyl-2-propoxyphenyl)sulfonyl-3,5-dimethylpyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Tert-butyl-2-propoxyphenyl)sulfonyl-3,5-dimethylpyrazole, commonly known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). TLR4 signaling is involved in the initiation of the inflammatory response, which is critical for the host defense against infection. However, excessive or prolonged TLR4 signaling can lead to tissue damage and contribute to the pathogenesis of various inflammatory diseases. TAK-242 has been shown to selectively inhibit TLR4 signaling without affecting other TLRs or cytokine receptors, making it a promising therapeutic agent for the treatment of inflammatory diseases.
作用机制
TAK-242 selectively binds to the intracellular domain of 1-(5-Tert-butyl-2-propoxyphenyl)sulfonyl-3,5-dimethylpyrazole and prevents the recruitment of downstream signaling molecules, such as MyD88 and TRIF. This leads to the inhibition of NF-κB and IRF3 activation, which are key transcription factors involved in the expression of proinflammatory cytokines and chemokines. TAK-242 also inhibits the production of reactive oxygen species and nitric oxide, which are important mediators of tissue damage in inflammatory diseases.
Biochemical and physiological effects:
TAK-242 has been shown to reduce the production of proinflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1, in various cell types, including macrophages, dendritic cells, and epithelial cells. TAK-242 also reduces the expression of adhesion molecules on endothelial cells, which are involved in the recruitment of leukocytes to the site of inflammation. In preclinical models, TAK-242 has been shown to reduce tissue damage and improve organ function in various organs, including the lung, liver, and kidney.
实验室实验的优点和局限性
One advantage of using TAK-242 in lab experiments is its selectivity for 1-(5-Tert-butyl-2-propoxyphenyl)sulfonyl-3,5-dimethylpyrazole signaling, which allows for the specific inhibition of this compound-mediated inflammation without affecting other TLRs or cytokine receptors. This allows for the investigation of the specific role of this compound signaling in various inflammatory diseases. However, one limitation of using TAK-242 is its relatively low potency compared to other this compound inhibitors, which may require higher concentrations for effective inhibition.
未来方向
For the research on TAK-242 include the investigation of its efficacy in clinical trials for various inflammatory diseases, such as sepsis, acute respiratory distress syndrome, and rheumatoid arthritis. The development of more potent and selective 1-(5-Tert-butyl-2-propoxyphenyl)sulfonyl-3,5-dimethylpyrazole inhibitors may also lead to the identification of new therapeutic targets for the treatment of inflammatory diseases. Additionally, the investigation of the role of this compound signaling in non-inflammatory diseases, such as cancer and neurodegenerative diseases, may provide new insights into the pathogenesis of these diseases.
合成方法
TAK-242 was first synthesized by researchers at Takeda Pharmaceutical Company using a multistep synthetic route. The synthesis involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with propargyl bromide to form 5-tert-butyl-2-propoxybenzaldehyde. The aldehyde group is then converted to a sulfonyl group through a reaction with sulfonyl chloride. The resulting compound is then reacted with 3,5-dimethylpyrazole to form TAK-242.
科学研究应用
TAK-242 has been extensively studied in preclinical models of various inflammatory diseases, including sepsis, acute lung injury, rheumatoid arthritis, and inflammatory bowel disease. In these models, TAK-242 has been shown to reduce inflammation and tissue damage, improve survival, and enhance bacterial clearance. TAK-242 has also been shown to enhance the efficacy of antibiotics in treating bacterial infections.
属性
IUPAC Name |
1-(5-tert-butyl-2-propoxyphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-7-10-23-16-9-8-15(18(4,5)6)12-17(16)24(21,22)20-14(3)11-13(2)19-20/h8-9,11-12H,7,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRDHGKYRPZHLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

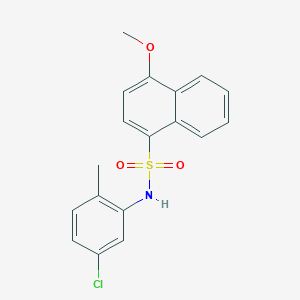
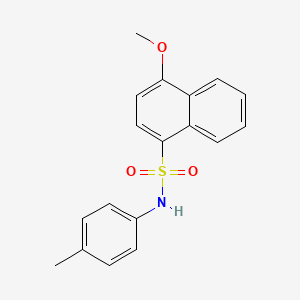
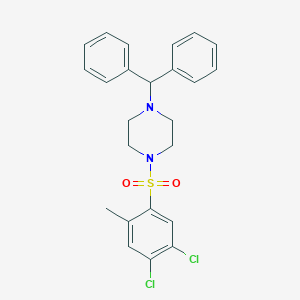
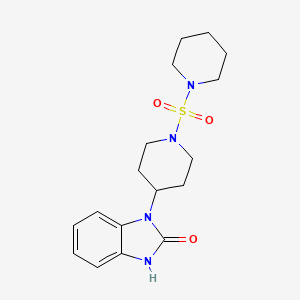

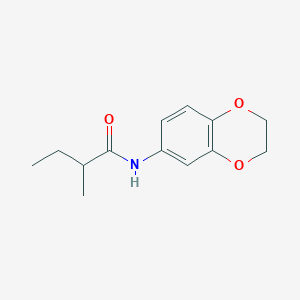
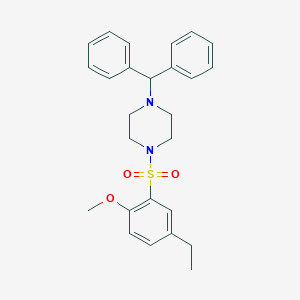

![2-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547056.png)
![4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547057.png)
![1,6-dimethyl-N-[(1S)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547065.png)
![1,6-dimethyl-N-[(1R)-1-phenylethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547074.png)

